![molecular formula C26H23NO4 B2737487 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid CAS No. 2248268-30-4](/img/structure/B2737487.png)
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and cyclobutane, a cycloalkane . It has a molecular weight of 413.47 . The compound contains a fluorene moiety that is methoxycarbonylated at the 9-position, an amino group that is attached to the 4-position of a phenyl ring, and a cyclobutane ring that is carboxylated at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, a phenyl ring, and a cyclobutane ring . The fluorene moiety is methoxycarbonylated at the 9-position, the phenyl ring has an amino group at the 4-position, and the cyclobutane ring is carboxylated at the 1-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound, due to its structural complexity, serves as a crucial building block in organic synthesis. Researchers have explored its utility in the stereodivergent synthesis of β-dipeptides, highlighting its versatility in creating enantiomeric and diastereomeric compounds. The ability to form bis(cyclobutane) β-dipeptides from such precursors opens new avenues for designing complex molecular architectures (Izquierdo et al., 2002).
Photocatalysis
In the realm of photocatalysis, derivatives similar to this compound have been utilized as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids, demonstrating its role in facilitating light-driven chemical transformations. Such photocatalytic applications are essential for developing more sustainable and efficient synthetic methodologies (Chen et al., 2019).
Materials Science
In materials science, the incorporation of fluorenyl groups into polymers and small molecules has been investigated for creating novel materials with enhanced properties. For instance, the study of ferrocenyl- and fluorenylideneallenes has shed light on push-pull multiple bonds and their potential in designing materials with specific electronic and structural characteristics (Banide et al., 2008).
Fluorescent Sensing
Additionally, fluorene derivatives have found applications in fluorescent sensing, where their unique optical properties enable the detection of specific ions or molecules. For example, a cycloheptatrienylidene-fluorene derivative has been highlighted as a remarkable ratiometric pH sensor, illustrating the compound's potential in analytical chemistry and biological sensing (Wang et al., 2005).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Zukünftige Richtungen
The future directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail, and to assess its safety and hazards under different conditions .
Eigenschaften
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)26(14-5-15-26)17-10-12-18(13-11-17)27-25(30)31-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-13,23H,5,14-16H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFXWTBJHKVUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)
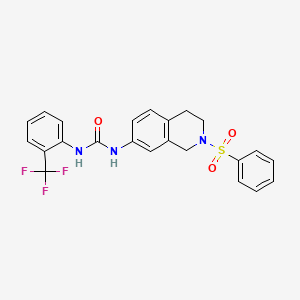
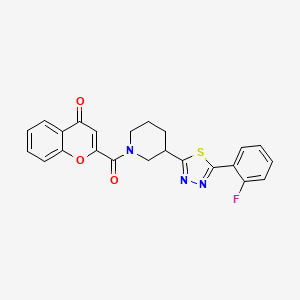
![3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2737409.png)
![[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2737410.png)

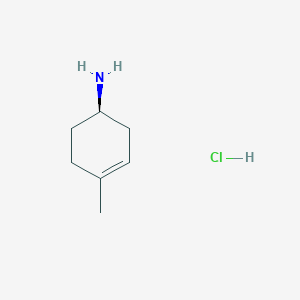
![2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2737418.png)
![6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2737419.png)
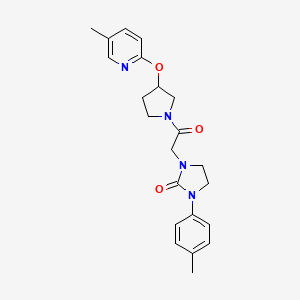
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2737421.png)
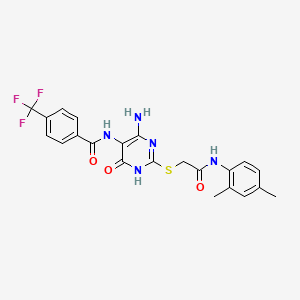
![6-(4-Chlorophenyl)-2-[1-(1-methyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2737427.png)